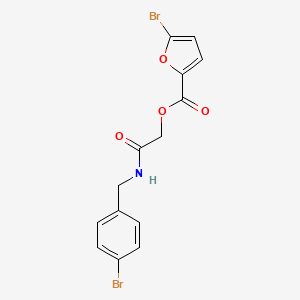

2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound featuring a 5-bromofuran-2-carboxylate ester linked to a 2-oxoethylamine moiety substituted with a 4-bromobenzyl group.

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2NO4/c15-10-3-1-9(2-4-10)7-17-13(18)8-20-14(19)11-5-6-12(16)21-11/h1-6H,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKKLFNEAPPTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(O2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic derivative notable for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Bromobenzyl amine : Contributes to the compound's lipophilicity and potential interaction with biological membranes.

- Furan carboxylate : Known for its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate exhibit a range of biological activities:

Anticancer Activity

A related compound, 7a , which features a similar structure, has been shown to possess significant antiproliferative effects against various cancer cell lines. Notably, it demonstrated an IC50 value of 1.73 μM against FaDu cells (human pharyngeal squamous cell carcinoma) . The mechanisms of action include:

- Induction of morphological changes in cancer cells.

- Activation of apoptotic pathways as evidenced by increased levels of cleaved caspase-3.

- Impairment of cell migration and colony formation abilities.

- Induction of oxidative stress and G2/M phase cell cycle arrest in MCF-7 cells (breast cancer) .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, selectively inhibiting COX-2 over COX-1, which is crucial for reducing inflammation without significantly affecting gastric mucosa protection . This dual action suggests potential therapeutic applications in both cancer and inflammatory diseases.

Case Studies and Experimental Findings

Several studies have explored the biological activity of furan-containing compounds similar to 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate :

| Study | Compound Tested | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| Study 1 | 7a | FaDu | 1.73 | Apoptosis induction, cell cycle arrest |

| Study 2 | Related furan compound | MCF-7 | Varies | COX inhibition, oxidative stress induction |

These findings highlight the compound's potential as a therapeutic agent in oncology and inflammation management.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate to various biological targets. These studies suggest that the compound can effectively interact with topoisomerase enzymes, which are critical for DNA replication and repair processes in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of brominated furan/benzofuran carboxylates with variations in substituents and heterocyclic cores. Key analogs include:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Thiophene analogs (e.g., ) exhibit altered electronic properties due to sulfur’s lower electronegativity compared to oxygen .

- Substituent Effects : The 4-bromobenzyl group in the target compound may improve membrane permeability compared to smaller substituents (e.g., ethyl or methoxy groups). Carboxylic acid derivatives (e.g., 5-Bromobenzofuran-2-carboxylic acid) show higher solubility but reduced cell penetration .

- Halogen Positioning : Bromine at the 5-position on furan/benzofuran is conserved across analogs, suggesting its role in steric or electronic modulation. Additional halogens (e.g., 6-Br in ) may influence metabolic stability .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Analysis :

- Lipophilicity : The target compound’s higher LogP (3.8) compared to ethyl 5-bromo-1-benzofuran-2-carboxylate (2.9) reflects the contribution of the 4-bromobenzyl group, which may enhance blood-brain barrier penetration.

- Solubility : Carboxylic acid derivatives (e.g., 5-Bromobenzofuran-2-carboxylic acid) exhibit superior aqueous solubility, making them preferable for formulations requiring high bioavailability .

- Bioactivity : Ethyl 5-bromo-1-benzofuran-2-carboxylate has demonstrated antiproliferative effects in preclinical studies, suggesting that the target compound may share similar mechanisms, albeit with modified potency due to structural differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.